1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride
Overview
Description
“1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride” is a chemical compound with the empirical formula C13H18ClNO . It is a solid substance .
Molecular Structure Analysis
The SMILES string representation of the molecule isO=C (C1=CC=CC=C1)CN2CCCCC2.Cl
. The InChI key is YOWNQNCGWFBZIG-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 239.74 . It is a solid substance .Scientific Research Applications
1. Inhibition of Blood Platelet Aggregation
(E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, a compound related to 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride, has been found to inhibit ADP-induced aggregation of blood platelets. This compound was selected from a series of similar compounds synthesized for this purpose. It also demonstrated the ability to inhibit platelet aggregation in guinea pigs, although it exhibited an unfavorable therapeutic ratio in toxicity evaluations (Grisar et al., 1976).
2. Antibacterial Activity
1-(4-(piperidin-1-yl) phenyl) ethanone, closely related to the compound , has been synthesized and used to create a range of compounds with notable antibacterial activity. This synthesis utilized microwave irradiation and resulted in compounds that were effective against various bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).
3. Antiamoebic Activity
Chalcones possessing N-substituted ethanamine, synthesized from 1-(4-(2-substituted ethoxy)phenyl)ethanones, demonstrated notable antiamoebic activity. The compounds were structurally characterized and screened against strains of Entamoeba histolytica, showing better activity than the standard drug metronidazole in some cases (Zaidi et al., 2015).
4. Estrogen Receptor Modulation
Raloxifene, which contains a similar structure to this compound, is known as a selective estrogen receptor modulator (SERM). It shows estrogen agonist-like actions on bone tissues and serum lipids while acting as an antagonist in the breast and uterus. Modifications of its structure resulted in compounds with increased estrogen antagonist potency (Palkowitz et al., 1997).
5. Synthesis of Biologically Active Compounds
The compound 1-(4-(piperidin-1-yl) phenyl) ethanone has been used as a starting material in the synthesis of various biologically active compounds, including those with potential therapeutic applications. This demonstrates its versatility and importance in medicinal chemistry (Dave et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride are the human estrogen receptors α and β . These receptors play a crucial role in the regulation of reproductive and non-reproductive tissues .
Mode of Action
This compound binds with high affinity to the human estrogen receptors α and β . This binding results in a series of biochemical reactions that lead to changes in the body’s response to estrogens and selective estrogen receptor modulators .
Biochemical Pathways
The compound’s interaction with the estrogen receptors affects several biochemical pathways. These pathways are involved in the regulation of body weight, uterine health, serum cholesterol levels, and bone density .
Pharmacokinetics
Studies in ovariectomized rats have shown that the compound, when administered orally at doses of 01–1 mg/kg per day for 4 weeks, significantly reduced bone loss in the lumbar spine L1–4 and increased serum osteocalcin . These effects suggest that the compound has good bioavailability and can effectively reach its target tissues.
Result of Action
The action of this compound results in beneficial effects on bone and cholesterol levels, while maintaining antagonist effects on the uterus . In ovariectomized rats, the compound significantly reduced bone loss and serum cholesterol levels .
Biochemical Analysis
Biochemical Properties
1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to bind with high affinity to human estrogen receptors α and β, with dissociation constants of 0.041 and 0.157 nM, respectively . This binding interaction suggests that this compound can modulate estrogen receptor activity, potentially influencing estrogen-related signaling pathways and physiological processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. In immature rats, this compound demonstrated full estrogen antagonism without significant uterine stimulatory activity . Additionally, in ovariectomized rats, it significantly reduced bone loss and serum osteocalcin levels, indicating its potential to influence bone metabolism and cellular signaling pathways related to bone health . These findings suggest that this compound can modulate cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with estrogen receptors. This binding leads to the inhibition of estrogen receptor activity, resulting in changes in gene expression and cellular responses . The compound’s high affinity for estrogen receptors α and β suggests that it can effectively compete with endogenous estrogens, thereby modulating estrogen-dependent signaling pathways and physiological processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound have been observed in various laboratory settings. In ovariectomized rats, the compound was administered at doses ranging from 0.1 to 1 mg/kg per day for four weeks . During this period, it significantly reduced bone loss and serum osteocalcin levels, indicating its sustained efficacy over time. These findings suggest that this compound is stable and maintains its biological activity over extended periods in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In ovariectomized rats, doses of 0.1 to 1 mg/kg per day were effective in reducing bone loss and serum osteocalcin levels These results indicate that the compound has a dose-dependent effect on bone metabolism and cellular function
Metabolic Pathways
This compound is involved in metabolic pathways related to estrogen receptor signaling. By binding to estrogen receptors, it modulates the activity of enzymes and cofactors involved in estrogen metabolism . This interaction can influence metabolic flux and metabolite levels, potentially affecting various physiological processes regulated by estrogen signaling.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s high affinity for estrogen receptors suggests that it may be preferentially localized to tissues with high estrogen receptor expression . This localization can affect its accumulation and biological activity in specific tissues, potentially influencing its therapeutic efficacy and safety profile.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s binding to estrogen receptors suggests that it may be localized to the nucleus, where it can modulate gene expression and cellular responses . Additionally, its interactions with other biomolecules may direct it to specific compartments or organelles, influencing its activity and function within the cell.
Properties
IUPAC Name |
1-[4-(2-piperidin-3-ylethoxy)phenyl]ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-12(17)14-4-6-15(7-5-14)18-10-8-13-3-2-9-16-11-13;/h4-7,13,16H,2-3,8-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRAYSYCIWQQAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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